![molecular formula C7H4ClN3O B6253373 7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 1263062-19-6](/img/no-structure.png)
7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde
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Description
“7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde” is a chemical compound with the molecular formula C6H4ClN3 . It is a solid substance and is part of the pyrazolopyrimidines class of compounds . Pyrazolopyrimidines are known to be the basis for a class of sedative and anxiolytic drugs .
Molecular Structure Analysis
The molecular structure of “7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde” is represented by the SMILES notationClC1=CC=NC2=CC=NN12
. This notation provides a way to represent the structure of the molecule in text format. Physical And Chemical Properties Analysis
“7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde” is a solid substance . It has a melting point of 96-98°C and 99-103°C . The compound may have a pink hue .Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde involves the reaction of 3-amino-4-chloropyrazole with ethyl acetoacetate to form 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester, which is then converted to the aldehyde using a modified Vilsmeier-Haack reaction.", "Starting Materials": [ "3-amino-4-chloropyrazole", "ethyl acetoacetate", "phosphorus oxychloride", "dimethylformamide", "sodium chloride", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: 3-amino-4-chloropyrazole is reacted with ethyl acetoacetate in the presence of phosphorus oxychloride and dimethylformamide to form 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester.", "Step 2: The resulting ester is hydrolyzed using a mixture of sodium chloride, sodium bicarbonate, and water to form 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid.", "Step 3: The carboxylic acid is then converted to the aldehyde using a modified Vilsmeier-Haack reaction, which involves the reaction of the acid with phosphorus oxychloride and dimethylformamide." ] } | |
CAS RN |
1263062-19-6 |
Product Name |
7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
Molecular Formula |
C7H4ClN3O |
Molecular Weight |
181.6 |
Purity |
95 |
Origin of Product |
United States |
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